molecular formula C31H27N3O2 B302556 N'-[(4-ethoxy-1-naphthyl)methylene]-4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide

N'-[(4-ethoxy-1-naphthyl)methylene]-4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide

Numéro de catalogue B302556
Poids moléculaire: 473.6 g/mol
Clé InChI: VRPNZYLUWYBKFP-QXPFVDMISA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[(4-ethoxy-1-naphthyl)methylene]-4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide, commonly known as ENB-0040, is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mécanisme D'action

ENB-0040 is a small molecule inhibitor of the enzyme tissue-nonspecific alkaline phosphatase (TNAP), which plays a key role in bone mineralization. TNAP is responsible for the hydrolysis of inorganic pyrophosphate (PPi), a potent inhibitor of mineralization, into inorganic phosphate (Pi), which promotes mineralization. By inhibiting TNAP, ENB-0040 increases the levels of PPi, which in turn inhibits mineralization and promotes bone strength.
Biochemical and Physiological Effects
ENB-0040 has been shown to increase bone strength and reduce the incidence of fractures in preclinical models of OI. In addition, ENB-0040 has been shown to improve bone mineralization and bone density in animal models of osteoporosis and hypophosphatasia, another genetic disorder characterized by low levels of TNAP activity. ENB-0040 has also been shown to improve muscle function and reduce inflammation in preclinical models of Duchenne muscular dystrophy, a genetic disorder characterized by progressive muscle weakness.

Avantages Et Limitations Des Expériences En Laboratoire

ENB-0040 has several advantages for lab experiments, including its high potency and selectivity for TNAP, its ability to penetrate cell membranes and reach intracellular TNAP, and its favorable pharmacokinetic properties. However, ENB-0040 has some limitations for lab experiments, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.

Orientations Futures

ENB-0040 has several potential future directions for research and development, including:
1. Evaluation of its safety and efficacy in human clinical trials for the treatment of OI and other bone disorders.
2. Development of new formulations and delivery methods to improve its pharmacokinetic properties and reduce its cost.
3. Investigation of its potential therapeutic applications in other diseases, such as osteoarthritis, cardiovascular disease, and cancer.
4. Exploration of its mechanism of action and identification of new targets for drug development.
5. Optimization of its synthesis method and scale-up for commercial production.
Conclusion
ENB-0040 is a promising chemical compound with potential therapeutic applications in the treatment of bone disorders and other diseases. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of ENB-0040 as a therapeutic agent.

Méthodes De Synthèse

ENB-0040 can be synthesized using a multi-step process involving the reaction of 4-ethoxy-1-naphthaldehyde and 4-(2-methyl-5-phenyl-1H-pyrrol-1-yl)benzohydrazide in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure ENB-0040. The synthesis method has been optimized to achieve high yields of ENB-0040 with good purity.

Applications De Recherche Scientifique

ENB-0040 has been extensively studied for its potential therapeutic applications, particularly in the treatment of osteogenesis imperfecta (OI), a genetic disorder characterized by brittle bones and increased susceptibility to fractures. ENB-0040 has been shown to improve bone strength and reduce the incidence of fractures in preclinical models of OI. Clinical trials are currently underway to evaluate the safety and efficacy of ENB-0040 in humans with OI.

Propriétés

Formule moléculaire

C31H27N3O2

Poids moléculaire

473.6 g/mol

Nom IUPAC

N-[(Z)-(4-ethoxynaphthalen-1-yl)methylideneamino]-4-(2-methyl-5-phenylpyrrol-1-yl)benzamide

InChI

InChI=1S/C31H27N3O2/c1-3-36-30-20-16-25(27-11-7-8-12-28(27)30)21-32-33-31(35)24-14-17-26(18-15-24)34-22(2)13-19-29(34)23-9-5-4-6-10-23/h4-21H,3H2,1-2H3,(H,33,35)/b32-21-

Clé InChI

VRPNZYLUWYBKFP-QXPFVDMISA-N

SMILES isomérique

CCOC1=CC=C(C2=CC=CC=C21)/C=N\NC(=O)C3=CC=C(C=C3)N4C(=CC=C4C5=CC=CC=C5)C

SMILES

CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=C(C=C3)N4C(=CC=C4C5=CC=CC=C5)C

SMILES canonique

CCOC1=CC=C(C2=CC=CC=C21)C=NNC(=O)C3=CC=C(C=C3)N4C(=CC=C4C5=CC=CC=C5)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.